molecular formula C4H7BrO2 B032319 2-Bromo-2-methylpropanoic acid CAS No. 2052-01-9

2-Bromo-2-methylpropanoic acid

Cat. No. B032319
Key on ui cas rn: 2052-01-9
M. Wt: 167 g/mol
InChI Key: XXSPGBOGLXKMDU-UHFFFAOYSA-N
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Patent
USRE034865

Procedure details

Amounts used: 14.7 ml (0.1 m, 19.5 g) of bromoisobutyric acid, 75 ml of 1.6M n-butyllithium solution in n-hexane, 40 ml of tetrahydrofuran and 17.85 g of propargylbromide.
Quantity
14.7 mL
Type
reactant
Reaction Step One
Quantity
75 mL
Type
reactant
Reaction Step Two
Quantity
17.85 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Quantity
40 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
Br[C:2]([CH3:7])([CH3:6])[C:3]([OH:5])=[O:4].[CH2:8]([Li])[CH2:9][CH2:10]C.[CH2:13](Br)[C:14]#C>CCCCCC.O1CCCC1>[CH3:6][C:2]([CH3:7])([CH2:10][C:9]#[CH:8])[C:3]([O:5][CH2:13][CH3:14])=[O:4]

Inputs

Step One
Name
Quantity
14.7 mL
Type
reactant
Smiles
BrC(C(=O)O)(C)C
Step Two
Name
Quantity
75 mL
Type
reactant
Smiles
C(CCC)[Li]
Step Three
Name
Quantity
17.85 g
Type
reactant
Smiles
C(C#C)Br
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCCCCC
Step Five
Name
Quantity
40 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
CC(C(=O)OCC)(CC#C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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